molecular formula C9H10ClNO2 B15333862 6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridin-3-ol

6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridin-3-ol

Cat. No.: B15333862
M. Wt: 199.63 g/mol
InChI Key: XQXWYACRAPINSU-UHFFFAOYSA-N
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Description

6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridin-3-ol is a heterocyclic compound that features a fused furan and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chlorinated pyridine derivative with a furan ring precursor in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridin-3-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

6-chloro-1,1-dimethyl-3H-furo[3,4-c]pyridin-3-ol

InChI

InChI=1S/C9H10ClNO2/c1-9(2)6-3-7(10)11-4-5(6)8(12)13-9/h3-4,8,12H,1-2H3

InChI Key

XQXWYACRAPINSU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC(=NC=C2C(O1)O)Cl)C

Origin of Product

United States

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